N1,4,5-Trimethylbenzene-1,2-diamine
Overview
Description
Scientific Research Applications
N1,4,5-Trimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of N1,4,5-Trimethylbenzene-1,2-diamine remains unclear due to the lack of comprehensive studies
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4,5-Trimethylbenzene-1,2-diamine typically involves the nitration of 2,4,5-trimethylaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N1,4,5-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
1,2-diaminobenzene: Lacks the methyl groups, making it less sterically hindered.
2,4,5-trimethylaniline: Contains only one amino group, affecting its reactivity and applications.
4,5-dimethyl-1,2-phenylenediamine: Similar structure but with fewer methyl groups.
Uniqueness
N1,4,5-Trimethylbenzene-1,2-diamine is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-N,4,5-trimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENQEJQSHJSCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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